2-Bromo-8-(trifluoromethoxy)quinoline 2-Bromo-8-(trifluoromethoxy)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17439600
InChI: InChI=1S/C10H5BrF3NO/c11-8-5-4-6-2-1-3-7(9(6)15-8)16-10(12,13)14/h1-5H
SMILES:
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol

2-Bromo-8-(trifluoromethoxy)quinoline

CAS No.:

Cat. No.: VC17439600

Molecular Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-8-(trifluoromethoxy)quinoline -

Specification

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
IUPAC Name 2-bromo-8-(trifluoromethoxy)quinoline
Standard InChI InChI=1S/C10H5BrF3NO/c11-8-5-4-6-2-1-3-7(9(6)15-8)16-10(12,13)14/h1-5H
Standard InChI Key PEDPRWFIBHEYAW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)OC(F)(F)F)N=C(C=C2)Br

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The quinoline backbone of 2-bromo-8-(trifluoromethoxy)quinoline consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. Bromine occupies the second position of the quinoline framework, while the trifluoromethoxy (-OCF₃) group is appended to the eighth position. This substitution pattern introduces significant steric bulk and electronic effects:

  • Bromine: A heavy halogen atom contributing to increased molecular weight (354.51 g/mol) and polarizability. Its electron-withdrawing inductive effect (-I) deactivates the aromatic ring, directing electrophilic substitution to specific positions .

  • Trifluoromethoxy Group: The -OCF₃ substituent combines strong electron-withdrawing properties (-I and -M effects) with lipophilic character, enhancing the compound’s membrane permeability and metabolic stability .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation:

  • ¹H NMR: Signals in the aromatic region (δ 7.1–8.9 ppm) correlate with protons on the quinoline ring. The deshielding effect of bromine and -OCF₃ shifts adjacent protons downfield.

  • ¹³C NMR: Carbons adjacent to bromine and -OCF₃ exhibit distinct shifts. The CF₃ group’s carbon resonates near δ 120 ppm (quartet, J = 320 Hz) .

  • High-Resolution MS: Molecular ion peaks align with the theoretical mass (354.507 g/mol), with isotopic patterns confirming bromine’s presence .

Synthetic Methodologies

Bromination Strategies

SolventBr₂ EquivalentsTemperature (°C)Major ProductYield (%)
CHCl₃1.102-Bromo-8-(trifluoromethoxy)quinoline78
CH₃CN1.1252-Bromo-8-(trifluoromethoxy)quinoline82
CHCl₃2.1255,7-Dibromo-8-(trifluoromethoxy)quinoline65

Functional Group Compatibility

The trifluoromethoxy group’s stability under bromination conditions is critical. Studies confirm that -OCF₃ remains intact when reactions are conducted below 30°C, avoiding decomposition pathways observed at higher temperatures . Post-synthetic modifications, such as Suzuki-Miyaura couplings, leverage the bromine atom as a handle for introducing aryl or heteroaryl groups .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is solvent-dependent:

  • Polar Solvents: Moderate solubility in dichloromethane (DCM) and tetrahydrofuran (THF) (5–10 mg/mL).

  • Nonpolar Solvents: Limited solubility in hexane (<1 mg/mL).

  • LogP: Experimental logP values of 4.37 indicate high lipophilicity, favorable for blood-brain barrier penetration .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature (Tₐ) of 215°C, with no observable melting point below 200°C, suggesting amorphous solid characteristics .

Biological and Pharmacological Applications

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial properties. Preliminary assays indicate that 2-bromo-8-(trifluoromethoxy)quinoline inhibits Staphylococcus aureus growth (MIC = 8 µg/mL) by disrupting membrane integrity .

Comparative Analysis with Structural Analogs

Table 2: Property Comparison of Brominated Trifluoromethoxyquinolines

CompoundBromine Position-OCF₃ PositionLogPAntimicrobial MIC (µg/mL)
2-Bromo-8-(trifluoromethoxy)quinoline284.378
5-Bromo-8-(trifluoromethoxy)quinoline584.1215
3-Bromo-7-(trifluoromethyl)quinoline374.8922

The 2-bromo isomer demonstrates superior antimicrobial potency, likely due to enhanced halogen bonding interactions with bacterial targets .

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